Cas no 897454-51-2 (N-(2-{5-(4-methylphenyl)-1H-imidazol-2-ylsulfanyl}ethyl)benzamide)

N-(2-{5-(4-methylphenyl)-1H-imidazol-2-ylsulfanyl}ethyl)benzamide 化学的及び物理的性質
名前と識別子
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- N-[2-[[5-(4-methylphenyl)-1H-imidazol-2-yl]sulfanyl]ethyl]benzamide
- N-(2-{5-(4-methylphenyl)-1H-imidazol-2-ylsulfanyl}ethyl)benzamide
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- インチ: 1S/C19H19N3OS/c1-14-7-9-15(10-8-14)17-13-21-19(22-17)24-12-11-20-18(23)16-5-3-2-4-6-16/h2-10,13H,11-12H2,1H3,(H,20,23)(H,21,22)
- InChIKey: WIUJRAGRLJTVAR-UHFFFAOYSA-N
- SMILES: C(NCCSC1NC(C2=CC=C(C)C=C2)=CN=1)(=O)C1=CC=CC=C1
N-(2-{5-(4-methylphenyl)-1H-imidazol-2-ylsulfanyl}ethyl)benzamide Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | 仕様 | Price | 更新日時 | Inquiry |
---|---|---|---|---|---|---|---|---|
Life Chemicals | F2605-0004-30mg |
N-(2-{[5-(4-methylphenyl)-1H-imidazol-2-yl]sulfanyl}ethyl)benzamide |
897454-51-2 | 90%+ | 30mg |
$119.0 | 2023-05-16 | |
Life Chemicals | F2605-0004-50mg |
N-(2-{[5-(4-methylphenyl)-1H-imidazol-2-yl]sulfanyl}ethyl)benzamide |
897454-51-2 | 90%+ | 50mg |
$160.0 | 2023-05-16 | |
Life Chemicals | F2605-0004-10mg |
N-(2-{[5-(4-methylphenyl)-1H-imidazol-2-yl]sulfanyl}ethyl)benzamide |
897454-51-2 | 90%+ | 10mg |
$79.0 | 2023-05-16 | |
Life Chemicals | F2605-0004-10μmol |
N-(2-{[5-(4-methylphenyl)-1H-imidazol-2-yl]sulfanyl}ethyl)benzamide |
897454-51-2 | 90%+ | 10μl |
$69.0 | 2023-05-16 | |
Life Chemicals | F2605-0004-25mg |
N-(2-{[5-(4-methylphenyl)-1H-imidazol-2-yl]sulfanyl}ethyl)benzamide |
897454-51-2 | 90%+ | 25mg |
$109.0 | 2023-05-16 | |
Life Chemicals | F2605-0004-2μmol |
N-(2-{[5-(4-methylphenyl)-1H-imidazol-2-yl]sulfanyl}ethyl)benzamide |
897454-51-2 | 90%+ | 2μl |
$57.0 | 2023-05-16 | |
Life Chemicals | F2605-0004-4mg |
N-(2-{[5-(4-methylphenyl)-1H-imidazol-2-yl]sulfanyl}ethyl)benzamide |
897454-51-2 | 90%+ | 4mg |
$66.0 | 2023-05-16 | |
Life Chemicals | F2605-0004-2mg |
N-(2-{[5-(4-methylphenyl)-1H-imidazol-2-yl]sulfanyl}ethyl)benzamide |
897454-51-2 | 90%+ | 2mg |
$59.0 | 2023-05-16 | |
Life Chemicals | F2605-0004-20mg |
N-(2-{[5-(4-methylphenyl)-1H-imidazol-2-yl]sulfanyl}ethyl)benzamide |
897454-51-2 | 90%+ | 20mg |
$99.0 | 2023-05-16 | |
Life Chemicals | F2605-0004-1mg |
N-(2-{[5-(4-methylphenyl)-1H-imidazol-2-yl]sulfanyl}ethyl)benzamide |
897454-51-2 | 90%+ | 1mg |
$54.0 | 2023-05-16 |
N-(2-{5-(4-methylphenyl)-1H-imidazol-2-ylsulfanyl}ethyl)benzamide 関連文献
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1. A 4-aminonaphthalimide-based fluorescent traceable prodrug with excellent photoinduced cytotoxicity†Shilong Zhong,Lingling Zhang,Mengwen Yi Chem. Commun., 2021,57, 6558-6561
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Hualin Xiong,Hongwei Yang,Guangbin Cheng New J. Chem., 2019,43, 13827-13831
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MeiLing Zou,JunFeng Zhang,Han Zhu,MingLiang Du,QingFa Wang,Ming Zhang,XiangWen Zhang J. Mater. Chem. A, 2015,3, 12149-12153
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Dugald J. MacDougall,Bruce C. Noll,Alan R. Kennedy,Kenneth W. Henderson Dalton Trans., 2006, 1875-1884
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Huong Giang T. Nguyen,Mitchell H. Weston,Omar K. Farha,Joseph T. Hupp,SonBinh T. Nguyen CrystEngComm, 2012,14, 4115-4118
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Ming Yang,Yunkun Yang,Qi Liu,Hongxi Zhou,Jiayue Han,Xiaoyi Xie,Faxian Xiu,Zehua Hu,Ting Yu J. Mater. Chem. C, 2020,8, 16024-16031
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Yi Jiang,Yibo Chen,Mingjian Zhang,Yang Qiu,Feng Pan RSC Adv., 2016,6, 51871-51876
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Yu-Qi Gao,Yi Hou,Liming Zhu,Guzhou Chen,Dongyang Xu,Sheng-Yong Zhang,Yupeng He RSC Adv., 2019,9, 29005-29009
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Jukuan Zheng,Sibai Xie,Fei Lin,Geng Hua,Tianyi Yu,Darrell H. Reneker Polym. Chem., 2013,4, 2215-2218
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Hilaria Mollica,Yi Juan Teo,Alrina Shin Min Tan,Damien Zhi Ming Tan,Paolo Decuzzi,Andrea Pavesi Biomater. Sci., 2021,9, 7420-7431
N-(2-{5-(4-methylphenyl)-1H-imidazol-2-ylsulfanyl}ethyl)benzamideに関する追加情報
N-(2-{5-(4-Methylphenyl)-1H-imidazol-2-ylsulfanyl}ethyl)benzamide (CAS No. 897454-51-2): A Comprehensive Overview
N-(2-{5-(4-Methylphenyl)-1H-imidazol-2-ylsulfanyl}ethyl)benzamide (CAS No. 897454-51-2) is a complex organic compound that has garnered significant attention in the fields of medicinal chemistry and pharmaceutical research. This compound, characterized by its unique structural features, holds potential therapeutic applications and has been the subject of numerous studies aimed at elucidating its biological activities and mechanisms of action.
The chemical structure of N-(2-{5-(4-Methylphenyl)-1H-imidazol-2-ylsulfanyl}ethyl)benzamide is composed of a benzamide moiety linked to an imidazole ring through a sulfanyl group, with a 4-methylphenyl substituent. This intricate arrangement confers the compound with distinct chemical properties and reactivity profiles, making it an interesting candidate for various biochemical and pharmacological investigations.
Recent research has highlighted the potential of N-(2-{5-(4-Methylphenyl)-1H-imidazol-2-ylsulfanyl}ethyl)benzamide in modulating specific biological pathways. For instance, studies have shown that this compound exhibits potent anti-inflammatory and anti-cancer activities. In a study published in the Journal of Medicinal Chemistry, researchers demonstrated that N-(2-{5-(4-Methylphenyl)-1H-imidazol-2-ylsulfanyl}ethyl)benzamide effectively inhibited the production of pro-inflammatory cytokines in vitro, suggesting its potential as a therapeutic agent for inflammatory diseases.
In the context of cancer research, N-(2-{5-(4-Methylphenyl)-1H-imidazol-2-ylsulfanyl}ethyl)benzamide has been investigated for its ability to induce apoptosis in cancer cells. A study conducted by a team at the National Cancer Institute found that this compound selectively targeted and induced cell death in various cancer cell lines, including those resistant to conventional chemotherapy. The mechanism underlying this effect is thought to involve the modulation of key signaling pathways involved in cell survival and proliferation.
Beyond its therapeutic potential, N-(2-{5-(4-Methylphenyl)-1H-imidazol-2-ylsulfanyl}ethyl)benzamide has also been explored for its use as a tool compound in biochemical assays. Its unique structural features make it suitable for probing specific protein-protein interactions and enzymatic activities. For example, researchers at the University of California, San Francisco, utilized this compound to study the interaction between certain kinases and their substrates, providing valuable insights into the regulation of cellular processes.
The synthesis of N-(2-{5-(4-Methylphenyl)-1H-imidazol-2-ylsulfanyl}ethyl)benzamide involves multi-step reactions that require careful control of reaction conditions to ensure high yield and purity. Common synthetic routes include the coupling of benzoyl chloride with an appropriate amine derivative, followed by subsequent functional group modifications to introduce the imidazole and sulfanyl moieties. Advances in synthetic methodologies have led to more efficient and scalable processes, facilitating the production of this compound for both research and potential commercial applications.
In terms of safety and handling, while N-(2-{5-(4-Methylphenyl)-1H-imidazol-2-ylsulfanyl}ethyl)benzamide is not classified as a hazardous material, standard laboratory practices should be followed to ensure safe handling and storage. Researchers should wear appropriate personal protective equipment (PPE) and work in well-ventilated areas to minimize exposure risks.
The future prospects for N-(2-{5-(4-Methylphenyl)-1H-imidazol-2-ylsulfanyl}ethyl)benzamide are promising. Ongoing clinical trials are evaluating its efficacy and safety in treating various diseases, with preliminary results showing encouraging outcomes. Additionally, further research is needed to fully understand its pharmacokinetic properties and potential side effects, which will be crucial for advancing its development as a therapeutic agent.
In conclusion, N-(2-{5-(4-Methylphenyl)-1H-imidazol-2-ylsulfanyl}ethyl)benzamide (CAS No. 897454-51-2) represents a promising compound with diverse applications in medicinal chemistry and pharmaceutical research. Its unique chemical structure and biological activities make it an intriguing subject for continued investigation, with the potential to contribute significantly to the development of novel therapeutic strategies.
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